Piperazine calcium edetate
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Overview
Description
Piperazine edetate calcium is a chemical compound with the molecular formula C14H24CaN4O8. It is a calcium salt of piperazine and ethylenediaminetetraacetic acid (EDTA). This compound is known for its chelating properties, which means it can bind to metal ions, making it useful in various applications, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine edetate calcium can be synthesized through several methods. One common method involves the reaction of piperazine with ethylenediaminetetraacetic acid (EDTA) in the presence of calcium ions. The reaction typically occurs in an aqueous solution, and the pH is adjusted to facilitate the formation of the calcium salt .
Industrial Production Methods
In industrial settings, the production of piperazine edetate calcium often involves large-scale reactions in reactors. The process includes the precise control of temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is usually crystallized, filtered, and dried before packaging .
Chemical Reactions Analysis
Types of Reactions
Piperazine edetate calcium undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis of its chelating properties.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Hydrolysis: Under certain conditions, piperazine edetate calcium can hydrolyze, breaking down into its constituent parts.
Common Reagents and Conditions
Chelation: Common reagents include metal ions such as iron, copper, and lead. The reaction conditions typically involve an aqueous solution with controlled pH.
Substitution: Reagents can include various halides and nucleophiles. Conditions often involve solvents like ethanol or water and may require heating.
Hydrolysis: This reaction can occur in the presence of water and may be accelerated by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chelation with metal ions results in stable metal complexes, while hydrolysis yields piperazine, EDTA, and calcium ions .
Scientific Research Applications
Piperazine edetate calcium has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of piperazine edetate calcium involves its chelating properties. The compound binds to metal ions through its multiple coordination sites, forming stable complexes. This binding prevents the metal ions from participating in harmful reactions and facilitates their excretion from the body. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and excretion .
Comparison with Similar Compounds
Similar Compounds
- Piperazine citrate
- Piperazine phosphate
- Piperazine adipate
- Edetate calcium disodium
Uniqueness
Piperazine edetate calcium is unique due to its dual functionality as both a piperazine derivative and an EDTA derivative. This dual functionality enhances its chelating properties, making it more effective in binding a wide range of metal ions compared to other similar compounds .
Properties
Molecular Formula |
C14H24CaN4O8 |
---|---|
Molecular Weight |
416.44 g/mol |
IUPAC Name |
calcium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;piperazine |
InChI |
InChI=1S/C10H16N2O8.C4H10N2.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2-6-4-3-5-1;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-6H,1-4H2;/q;;+2/p-2 |
InChI Key |
ROJMAHHOFDIQTI-UHFFFAOYSA-L |
Canonical SMILES |
C1CNCCN1.C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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